molecular formula C6H8N2O4 B3362374 (2,5-Dioxopiperazin-1-YL)acetic acid CAS No. 98135-15-0

(2,5-Dioxopiperazin-1-YL)acetic acid

Cat. No. B3362374
Key on ui cas rn: 98135-15-0
M. Wt: 172.14 g/mol
InChI Key: XYXLNYSVQVWRQL-UHFFFAOYSA-N
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Patent
US05565568

Procedure details

In a 50 ml round bottom flask 5.0 ml of 70% trifluoroacetic acid acid was added to 2,5-dioxo-1-piperazineacetic acid 1,1-dimethylethyl ester (1.0 g) dissolved in anisole (1 ml). The reaction was stirred at room temperature. The progress of the reaction was monitored by thin layer chromatography. The deprotection rection was sufficiently complete after one hour.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
2,5-dioxo-1-piperazineacetic acid 1,1-dimethylethyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.CC([O:12][C:13](=[O:23])[CH2:14][N:15]1[CH2:20][C:19](=[O:21])[NH:18][CH2:17][C:16]1=[O:22])(C)C>C1(OC)C=CC=CC=1>[O:22]=[C:16]1[CH2:17][NH:18][C:19](=[O:21])[CH2:20][N:15]1[CH2:14][C:13]([OH:23])=[O:12]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
2,5-dioxo-1-piperazineacetic acid 1,1-dimethylethyl ester
Quantity
1 g
Type
reactant
Smiles
CC(C)(C)OC(CN1C(CNC(C1)=O)=O)=O
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O=C1N(CC(NC1)=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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